molecular formula C8H12N2O3S B1274137 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide CAS No. 41608-75-7

4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide

Cat. No. B1274137
CAS RN: 41608-75-7
M. Wt: 216.26 g/mol
InChI Key: KYGLTUZWWALEFP-UHFFFAOYSA-N
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Description

4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, commonly known as 4-Amino-3-hydroxybenzenesulfonamide (AHBS), is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. AHBS is a white crystalline powder that is soluble in water and ethanol. It is a versatile compound that can be used as a reagent, a catalyst, and a reactant in various scientific experiments. AHBS has been used in the synthesis of many different compounds, and its applications are continually expanding.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

One of the prominent applications of benzenesulfonamide derivatives, including compounds similar to 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, is in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. These properties are particularly beneficial for Type II photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Development of Antagonists in Medicinal Chemistry

In the field of medicinal chemistry, benzenesulfonamide derivatives play a role in the development of endothelin-A selective antagonists. Murugesan et al. (1998) highlighted the creation of biphenylsulfonamides as novel series of these antagonists, showing efficacy in nonhuman primates (Murugesan et al., 1998).

Antimicrobial and Antifungal Activities

Compounds related to this compound have demonstrated antimicrobial and antifungal activities. Aal, El-Maghraby, Hassan, and Bashandy (2007) synthesized and characterized compounds showing these activities, underscoring the potential of benzenesulfonamide derivatives in microbial inhibition (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Antitumor Sulfonamides in Cancer Research

Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in antitumor screens. Two compounds were identified as potent cell cycle inhibitors, showing promise in clinical trials for oncolytic applications (Owa et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-7(9)8(11)5-6/h3-5,11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGLTUZWWALEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194435
Record name 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41608-75-7
Record name 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41608-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041608757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-hydroxy-N,N-dimethylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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